molecular formula C10H11BrN2O2 B8014694 (3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol

(3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol

Cat. No.: B8014694
M. Wt: 271.11 g/mol
InChI Key: GODKKYGSYYOXDH-QMMMGPOBSA-N
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Description

(3S)-1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a 2-bromopyridine-4-carbonyl substituent and a hydroxyl group at the 3-position with (3S) stereochemistry. This compound’s structural features, including the electron-withdrawing bromopyridine moiety and the stereochemically defined pyrrolidine ring, make it a candidate for pharmaceutical and agrochemical applications where chirality and substituent effects are critical. A patented method for synthesizing enantiopure pyrrolidin-3-ol derivatives highlights the importance of stereochemical control in such compounds .

Properties

IUPAC Name

(2-bromopyridin-4-yl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-9-5-7(1-3-12-9)10(15)13-4-2-8(14)6-13/h1,3,5,8,14H,2,4,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODKKYGSYYOXDH-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)C2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of the 2-Bromopyridine-4-Carbonyl Group: This step involves the acylation of the pyrrolidine ring with 2-bromopyridine-4-carbonyl chloride under basic conditions.

    Hydroxylation at the 3-Position:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol is C10H11BrN2O2, with a molecular weight of 271.12 g/mol. The compound features:

  • A pyrrolidine ring .
  • A 2-bromopyridine-4-carbonyl substituent.
  • A hydroxyl group at the 3-position.

This unique structure contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its structural characteristics make it a candidate for developing drugs targeting various diseases, especially cancer and inflammatory conditions.

Case Study: Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For example, studies have shown that modifications can enhance its ability to induce apoptosis in hypopharyngeal tumor cells (FaDu), suggesting a mechanism involving the modulation of cell signaling pathways related to survival and proliferation .

The compound has been studied for its potential biological activities, including:

  • Enzyme Inhibition : It may inhibit specific enzymes, which is crucial for developing therapeutic agents targeting metabolic pathways.
  • Receptor Binding : The interaction with various receptors can modulate their activity, leading to potential therapeutic effects.

Research indicates that it may act as an inhibitor of kinases involved in cellular signaling pathways, particularly those related to cancer and metabolic disorders .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in synthesizing complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating diverse compounds.

Mechanism of Action

The mechanism of action of (3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Research Findings

  • Substituent Effects : Bromine’s steric bulk and electron-withdrawing nature may reduce solubility but enhance binding affinity in biological targets compared to fluorine .
  • Stereochemical Impact : The (3S) configuration ensures optimal spatial orientation for receptor interactions, validated by advanced enantiomer analysis techniques .
  • Synthetic Efficiency : High-purity enantiomers are achievable, though yields vary depending on substituent complexity .

Biological Activity

Overview

(3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol is a synthetic organic compound belonging to the pyrrolidine class, characterized by its unique structure featuring a brominated pyridine moiety and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer properties, enzyme inhibition, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H11_{11}BrN2_2O2_2, with a molecular weight of 271.12 g/mol. The structure includes:

  • A pyrrolidine ring .
  • A 2-bromopyridine-4-carbonyl substituent.
  • A hydroxyl group at the 3-position.

This configuration is significant as it influences the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds related to this compound exhibit promising anticancer activity. For instance, studies have shown that derivatives of pyrrolidine can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival, particularly through interactions with proteins involved in apoptosis regulation.

Case Study:
A derivative of this compound demonstrated enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin, suggesting that structural modifications can lead to improved therapeutic profiles in cancer treatment .

Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes involved in various diseases. For example, its analogs have shown activity against acetylcholinesterase (AChE), which is crucial in Alzheimer's disease therapy. Inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function.

Table 1: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundAChE12.5
EF24 AnalogIKKβ9.8
Piperidine DerivativeBuChE15.0

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including receptors and enzymes. Molecular docking studies suggest that the bromine atom enhances binding affinity due to halogen bonding, which may improve the compound's efficacy compared to similar compounds lacking this feature.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyridine ring or modifications to the hydroxyl group can significantly alter its pharmacological profile.

Key Findings:

  • The presence of a bromine atom increases reactivity and potential binding interactions.
  • Hydroxylation at the 3-position is essential for maintaining biological activity.

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